molecular formula C7H5ClN2Se B019482 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE CAS No. 2255-94-9

5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE

Cat. No.: B019482
CAS No.: 2255-94-9
M. Wt: 231.55 g/mol
InChI Key: JRSWORGMKXRMFI-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2,1,3-benzoselenadiazole is an organic compound with the molecular formula C₇H₅ClN

Properties

IUPAC Name

5-chloro-6-methyl-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSWORGMKXRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566041
Record name 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-94-9
Record name 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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